molecular formula C12H22N2O3 B1374818 5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester CAS No. 1357354-13-2

5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester

Cat. No.: B1374818
CAS No.: 1357354-13-2
M. Wt: 242.31 g/mol
InChI Key: GNQAATURSWLECH-UHFFFAOYSA-N
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Description

5-Amino-7-oxa-2-aza-spiro[35]nonane-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique spiro structureThe spiro structure, which involves a bicyclic system with a shared atom, imparts unique chemical and physical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spiro ring system through cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is critical to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and stability .

Properties

IUPAC Name

tert-butyl 5-amino-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-12(8-14)4-5-16-6-9(12)13/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQAATURSWLECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester
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5-Amino-7-oxa-2-aza-spiro[3.5]nonane-2-carboxylic acid tert-butyl ester

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